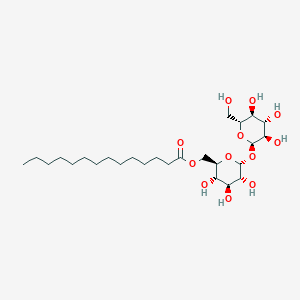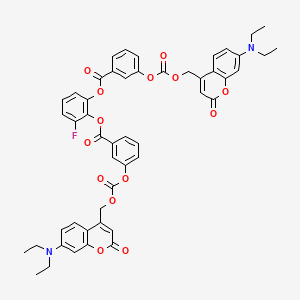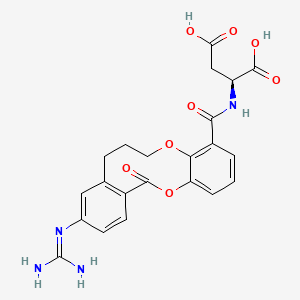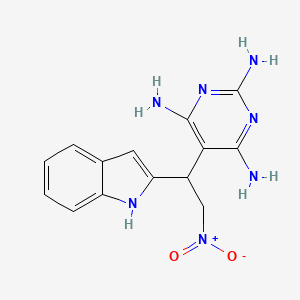
Antiparasitic agent-20
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antiparasitic Agent-20 is a broad-spectrum antiparasitic compound known for its efficacy against various parasitic infections, including those caused by Trypanosoma brucei and Trypanosoma cruzi . This compound has shown promising results in inhibiting the growth of these parasites, making it a valuable candidate in the fight against parasitic diseases.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antiparasitic Agent-20 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. This involves the use of industrial-grade equipment and adherence to stringent quality control measures to ensure the purity and efficacy of the final product. The process may also include purification steps such as crystallization and chromatography to remove impurities.
化学反応の分析
Types of Reactions: Antiparasitic Agent-20 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
Antiparasitic Agent-20 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antiparasitic activity and to develop new synthetic methodologies.
Biology: Employed in research to understand the biology of parasitic infections and to identify potential targets for drug development.
Medicine: Investigated for its potential use in treating parasitic diseases, particularly those caused by Trypanosoma species.
Industry: Utilized in the development of new antiparasitic formulations and as a reference standard in quality control processes.
作用機序
The mechanism of action of Antiparasitic Agent-20 involves the inhibition of key enzymes and pathways essential for the survival of parasites. It targets enzymes such as trypanothione reductase, which is crucial for maintaining the redox balance in parasites . By inhibiting this enzyme, this compound disrupts the redox homeostasis, leading to the accumulation of toxic reactive oxygen species and ultimately causing parasite death.
類似化合物との比較
Antiparasitic Agent-20 is unique in its broad-spectrum activity and high efficacy against Trypanosoma species. Similar compounds include:
Hydroxychloroquine: An antimalarial drug with some antiparasitic activity.
Doxycycline: A broad-spectrum antibiotic with antiparasitic properties.
Metronidazole: A nitroimidazole derivative with antiprotozoal and antibacterial activities.
Compared to these compounds, this compound exhibits higher potency and a broader spectrum of activity, making it a valuable addition to the arsenal of antiparasitic agents.
特性
分子式 |
C14H15N7O2 |
|---|---|
分子量 |
313.31 g/mol |
IUPAC名 |
5-[1-(1H-indol-2-yl)-2-nitroethyl]pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C14H15N7O2/c15-12-11(13(16)20-14(17)19-12)8(6-21(22)23)10-5-7-3-1-2-4-9(7)18-10/h1-5,8,18H,6H2,(H6,15,16,17,19,20) |
InChIキー |
WRUUFSJPNRNMNH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(N2)C(C[N+](=O)[O-])C3=C(N=C(N=C3N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


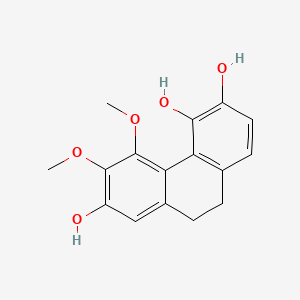
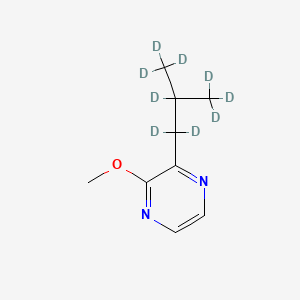
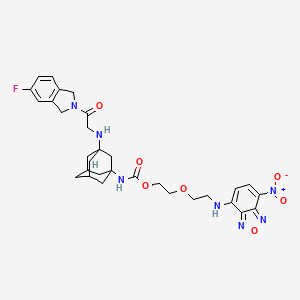
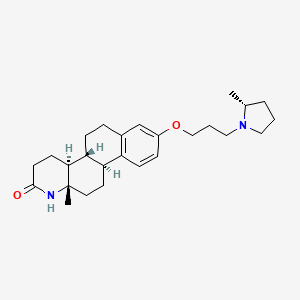


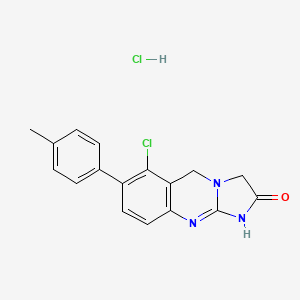
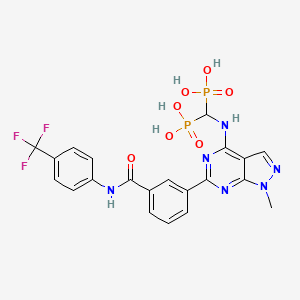

![[(1R,2R,13S,14S,24R)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B12372925.png)
![2-(4-cyanophenyl)-N-[2-(4-fluorophenyl)ethyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B12372934.png)
